Mannopyranose, pentaacetate, beta-d-

Vue d'ensemble

Description

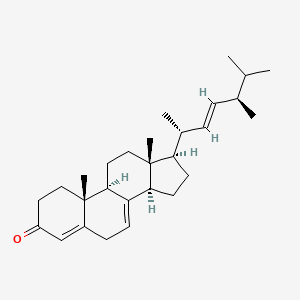

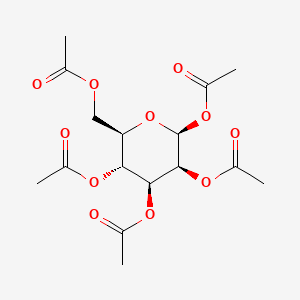

Beta-D-Mannopyranose pentaacetate is a chemical compound with the molecular formula C16H22O11 . It is used in the preparation of glycopyranoside phosphates for the study of T-lymphocyte mediated inflammatory diseases . It is also used for glycosylation in a study that assessed novel synthetic inhibitors of selectin-mediated cell adhesion .

Synthesis Analysis

The synthesis of Mannopyranose, pentaacetate, beta-d- involves several steps. In one study, the doubly 13C-isotope labeled α-D-[1,2-13C2]Manp-(1→4)-α-D-Manp-OMe was synthesized to facilitate conformational analysis based on 13C, 13C coupling constants . Another study mentioned the use of diisobutylaluminium hydride reduction of D-glucose-derived chiral synthon .Molecular Structure Analysis

The molecular structure of Beta-D-Mannopyranose pentaacetate consists of 16 carbon atoms, 22 hydrogen atoms, and 11 oxygen atoms . The average mass is 390.339 Da and the monoisotopic mass is 390.116211 Da .Chemical Reactions Analysis

Beta-D-Mannopyranose pentaacetate is used in chemical reactions for glycosylation . It has been used in a study to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C-H insertion .Physical And Chemical Properties Analysis

The physical and chemical properties of Beta-D-Mannopyranose pentaacetate include an average mass of 390.339 Da and a monoisotopic mass of 390.116211 Da . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Glycosylation Studies

This compound is extensively used in glycosylation reactions due to its protected hydroxyl groups, which allow for selective deprotection and subsequent glycosidic bond formation . This is crucial in the synthesis of complex carbohydrates and glycoconjugates.

Selectin-Mediated Cell Adhesion Inhibitors

Researchers have utilized 1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose in the development of synthetic inhibitors that can disrupt selectin-mediated cell adhesion . This has implications in treating inflammatory diseases and cancer metastasis.

Spiroketal Glycosides Synthesis

The compound serves as a precursor in the stereospecific synthesis of spiroketal glycosides . These structures are significant in medicinal chemistry due to their presence in numerous bioactive natural products .

Preparation of Glycopyranoside Phosphates

It is used for preparing glycopyranoside phosphates , which are studied for their role in modulating T-lymphocyte activity and could provide insights into treatments for T-lymphocyte-mediated inflammatory diseases .

Mécanisme D'action

Target of Action

The primary targets of 1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose are selectins , a family of cell adhesion molecules . These molecules play a crucial role in the body’s immune response, mediating the interaction between leukocytes (white blood cells) and endothelial cells (cells that line the blood vessels) .

Mode of Action

1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose interacts with its targets by acting as a glycosylation agent . Glycosylation is a process where a carbohydrate (in this case, mannopyranose) is attached to a target molecule, altering its properties. This compound has been used in studies assessing novel synthetic inhibitors of selectin-mediated cell adhesion .

Biochemical Pathways

The compound affects the cell adhesion pathway by inhibiting the action of selectins . This can potentially disrupt the recruitment of leukocytes to sites of inflammation, a key step in the body’s immune response .

Result of Action

By inhibiting selectin-mediated cell adhesion, 1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose could potentially modulate the body’s immune response . This could have implications for the treatment of inflammatory diseases, although more research is needed to fully understand these effects .

Action Environment

The action, efficacy, and stability of 1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose can be influenced by various environmental factors. For instance, its solubility in chloroform suggests that it may be more effective in non-polar environments. Additionally, like many organic compounds, it should be stored in cool, dry conditions in well-sealed containers to maintain its stability .

Orientations Futures

Propriétés

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-RBGFHDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azido-1-[4-(methyloxy)phenyl]ethanone](/img/structure/B1366807.png)